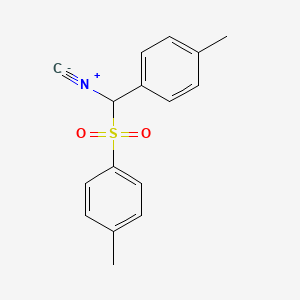

1-P-Tolyl-1-tosylmethyl isocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-12-4-8-14(9-5-12)16(17-3)20(18,19)15-10-6-13(2)7-11-15/h4-11,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYGLAKFGVOWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957894 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36635-66-2 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-P-Tolyl-1-tosylmethyl isocyanide

Executive Summary: This technical guide provides a comprehensive overview of 1-P-Tolyl-1-tosylmethyl isocyanide, a specialized derivative of the versatile synthetic reagent p-toluenesulfonylmethyl isocyanide (TosMIC). As a member of the α-substituted TosMIC family, this compound is a potent building block for constructing complex, polysubstituted heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document details a robust, field-proven protocol for its synthesis, outlines key analytical techniques for its characterization, and discusses its underlying reactivity and synthetic utility. The guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Strategic Value of α-Substituted TosMIC Reagents

For decades, p-toluenesulfonylmethyl isocyanide (TosMIC) has been a cornerstone reagent in organic synthesis.[1][2][3] Its unique molecular architecture, featuring an acidic α-carbon flanked by electron-withdrawing sulfonyl and isocyanide groups, enables a vast array of chemical transformations.[1][4] The most prominent of these is the Van Leusen reaction, a powerful method for converting ketones to nitriles and for synthesizing five-membered heterocycles such as oxazoles, imidazoles, and pyrroles.[5][6][7][8][9]

While TosMIC itself is invaluable, the strategic substitution of its acidic α-protons unlocks access to a new dimension of molecular complexity. This compound (PubChem CID: 46738228) exemplifies this advancement.[10] By replacing one of the α-hydrogens with a p-tolyl group, this reagent allows for the direct and stereocontrolled installation of this bulky aromatic substituent into target molecules. This capability is particularly crucial in drug development, where the precise decoration of heterocyclic cores is essential for modulating pharmacological activity.

This guide provides the necessary technical details to empower researchers to synthesize, characterize, and effectively utilize this advanced synthetic intermediate.

Synthesis Protocol: A Validated Two-Step Approach

The most reliable and efficient synthesis of this compound proceeds via a two-step sequence: the formation of an N-formamide precursor followed by its dehydration. This methodology is adapted from a robust procedure reported for analogous α-substituted TosMIC reagents, ensuring high yields and purity.[11]

Step 1: Synthesis of the N-[(4-methylphenyl)(tosyl)methyl]formamide Precursor

This initial step involves a multi-component reaction between p-tolualdehyde, formamide, and p-toluenesulfinic acid. The reaction efficiently constructs the core scaffold of the target molecule.

Experimental Protocol:

-

To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add acetonitrile (2 volumes) and toluene (2 volumes).

-

Charge the flask with p-tolualdehyde (1.0 eq.), formamide (2.5 eq.), and chlorotrimethylsilane (1.1 eq.).

-

Heat the resulting solution to 50°C and stir for 4-5 hours. The chlorotrimethylsilane acts as a water scavenger, driving the reaction forward.[11]

-

Add p-toluenesulfinic acid (1.5 eq.) to the reaction mixture in one portion.

-

Continue heating at 50°C for an additional 4-5 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the solution to room temperature and add tert-butyl methyl ether (TBME) (2 volumes) to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with cold TBME, and dry under vacuum to yield the N-formamide precursor.

Step 2: Dehydration to this compound

The final step is a dehydration reaction that converts the formamide functional group into the isocyanide. Phosphorus oxychloride (POCl₃) is an effective and widely used reagent for this transformation.

Experimental Protocol:

-

In a three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve the N-formamide precursor (1.0 eq.) from Step 1 in anhydrous tetrahydrofuran (THF) (5 volumes).

-

Add phosphorus oxychloride (2.0 eq.) to the solution and stir for 5 minutes at room temperature.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add triethylamine (6.0 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether) to yield this compound as a solid.[12]

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following properties and spectroscopic data are expected for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₂S | [10] |

| Molecular Weight | 285.36 g/mol | [13] |

| CAS Number | 1330529-37-7; 36635-66-2 | [10][13] |

| Appearance | White to light brown solid | Inferred from TosMIC[12] |

Spectroscopic Data Summary

The following table summarizes the key expected signals for structural verification.

| Technique | Functional Group / Proton | Expected Chemical Shift / Frequency |

| FTIR | Isocyanide (N≡C stretch) | ~2150 cm⁻¹ |

| Sulfonyl (SO₂ asymm. stretch) | ~1320 cm⁻¹ | |

| Sulfonyl (SO₂ symm. stretch) | ~1140 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (8H) | δ 7.2 - 7.9 ppm (m) |

| Methine Proton (1H, -CH(Ar)Ts) | δ ~6.0 ppm (s)[14] | |

| Methyl Protons (6H, 2 x Ar-CH₃) | δ ~2.5 ppm (s)[14] | |

| ¹³C NMR | Isocyanide Carbon (-N≡C) | δ ~166 ppm (t) |

| Aromatic Carbons | δ 125 - 148 ppm | |

| Methine Carbon (-CH) | δ ~70 ppm[14] | |

| Methyl Carbons (2 x -CH₃) | δ ~22 ppm[14] | |

| HRMS (ESI-TOF) | [M+H]⁺ or [M+Na]⁺ | Calculated for C₁₆H₁₅NO₂S |

Mechanism of Reactivity and Synthetic Applications

The synthetic power of this compound arises from the combined electronic effects of its functional groups. The tosyl and isocyanide moieties strongly acidify the α-methine proton, allowing for its easy deprotonation by a mild base (e.g., K₂CO₃, DBU) to form a nucleophilic carbanion.[4] This carbanion is the key reactive intermediate.

The primary application of this reagent is in the Van Leusen three-component reaction to generate highly substituted imidazoles.[3] In this process, an aldehyde and a primary amine first condense to form an aldimine in situ. The deprotonated this compound then undergoes a [3+2] cycloaddition with the aldimine, followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring.[6][8] The unique value of this specific reagent is that it directly installs a p-tolyl group at the 5-position of the resulting imidazole ring, a position that can be difficult to functionalize through other methods.

Safety and Handling

While TosMIC and its derivatives are noted for being effectively odorless, a rare quality for isocyanides, they should be handled with care.[2] Isocyanides as a class are toxic and should be treated as such.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[15]

-

Handling: Avoid inhalation of dust and direct contact with skin. In case of accidental exposure, seek immediate medical attention.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a sophisticated and highly valuable reagent for the modern synthetic chemist. It extends the well-established utility of TosMIC chemistry, providing a direct and efficient route for the synthesis of complex, polysubstituted heterocycles. The robust synthetic protocol and clear characterization data presented in this guide offer researchers the foundational knowledge required to leverage this powerful building block in the pursuit of novel molecular architectures, particularly within the demanding landscape of drug discovery and development.

References

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Van Leusen Reaction. SynArchive. [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions. [Link]

-

TosMIC Whitepaper. Varsal Chemical. [Link]

-

TosMIC. Wikipedia. [Link]

-

Tosylmethyl isocyanide | C9H9NO2S | CID 161915. PubChem. [Link]

-

α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. [Link]

-

Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]

-

This compound | C16H15NO2S | CID 46738228. PubChem. [Link]

-

p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses. [Link]

-

p-Tosylmethyl isocyanide | C9H11NO2S | CID 562852. PubChem. [Link]

-

Making p-Tolyl isocyanide via Carbylamine reaction. YouTube. [Link]

-

p-Tolylisocyanid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

p-toluenesulfonylmethyl isocyanide (TosMIC). SciSpace. [Link]

-

Medicinal Chemistry of Isocyanides. ACS Publications. [Link]

-

IR spectroscopic reference state of p-tolyl isocyanate. ResearchGate. [Link]

-

IR spectroscopic reference state of p-tolyl isocyanate. ResearchGate. [Link]

-

p-Tolyl isocyanate. SpectraBase. [Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. TosMIC - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. varsal.com [varsal.com]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. This compound | C16H15NO2S | CID 46738228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound | 1330529-37-7 | Benchchem [benchchem.com]

- 14. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. capotchem.cn [capotchem.cn]

"1-P-Tolyl-1-tosylmethyl isocyanide" CAS number and properties

An In-depth Technical Guide to Tosylmethyl Isocyanide (TosMIC)

Authored by a Senior Application Scientist

Abstract

Tosylmethyl isocyanide, commonly referred to as TosMIC, is a versatile and indispensable reagent in modern organic synthesis. This guide provides an in-depth exploration of TosMIC, from its fundamental chemical and physical properties to its wide-ranging applications in the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity, provide detailed and field-tested experimental protocols, and offer insights into its role in the synthesis of heterocycles and other valuable organic compounds. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this powerful synthetic tool.

Introduction: The Unique Reactivity of TosMIC

Tosylmethyl isocyanide (TosMIC) is an organic compound with the chemical formula CH₃C₆H₄SO₂CH₂NC. It features a unique combination of functional groups: a tosyl (p-toluenesulfonyl) group, which is a strong electron-withdrawing group, and an isocyanide group. This arrangement confers a remarkable reactivity profile upon the central methylene (CH₂) group, making it acidic and enabling a rich and diverse chemistry. The deprotonation of the α-carbon by a base generates a nucleophilic carbanion that is at the heart of TosMIC's synthetic utility.

Chemical and Physical Properties

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. The key properties of TosMIC are summarized below.

| Property | Value | Source |

| CAS Number | 36635-61-7 | |

| Molecular Formula | C₉H₉NO₂S | |

| Molecular Weight | 195.24 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114-118 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in many organic solvents such as THF, DMSO, and ethanol. |

Safety Information

TosMIC is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Synthesis of TosMIC

The most common laboratory-scale synthesis of TosMIC involves the dehydration of the corresponding formamide.

Experimental Protocol: Synthesis of TosMIC

-

Reaction Setup: A solution of N-(tosylmethyl)formamide in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Dehydration: A dehydrating agent, such as phosphorus oxychloride (POCl₃) or triphenylphosphine in carbon tetrachloride, is added dropwise to the cooled solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully quenched with an aqueous solution of sodium carbonate or bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, typically a mixture of dichloromethane and hexane, to yield pure TosMIC as a white crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of TosMIC.

Key Applications in Organic Synthesis

TosMIC is a cornerstone reagent for the synthesis of a variety of important organic molecules, particularly heterocycles.

The van Leusen Reaction: Synthesis of Nitriles

The van Leusen reaction is a classic application of TosMIC for the conversion of aldehydes and ketones to nitriles.

Reaction Mechanism

-

Deprotonation: TosMIC is deprotonated by a base (e.g., potassium carbonate) to form the nucleophilic anion.

-

Nucleophilic Addition: The anion attacks the carbonyl carbon of the aldehyde or ketone.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

-

Elimination: The cycle collapses, eliminating the tosyl group and forming the nitrile product.

Mechanistic Diagram

Caption: Mechanism of the van Leusen nitrile synthesis.

Synthesis of Oxazoles

TosMIC is widely used in the synthesis of oxazole rings, which are important structural motifs in many biologically active molecules. This is often achieved through a [3+2] cycloaddition reaction with an aldehyde in the presence of a base.

Experimental Protocol: Synthesis of an Oxazole

-

Reaction Setup: To a solution of an aldehyde and TosMIC in a suitable solvent like methanol or ethanol, a base such as potassium carbonate is added.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the desired oxazole.

Synthesis of Pyrroles

The Barton-Zard reaction, a powerful method for the synthesis of pyrroles, utilizes TosMIC and a nitroalkene.

Reaction Mechanism

-

Michael Addition: The deprotonated TosMIC anion undergoes a Michael addition to the nitroalkene.

-

Cyclization: The resulting intermediate cyclizes.

-

Elimination and Tautomerization: Subsequent elimination of the tosyl group and tautomerization leads to the aromatic pyrrole ring.

Mechanistic Diagram

Caption: Mechanism of the Barton-Zard pyrrole synthesis.

Conclusion

Tosylmethyl isocyanide has established itself as a premier reagent in the arsenal of synthetic organic chemists. Its unique reactivity, stemming from the juxtaposition of the electron-withdrawing tosyl group and the versatile isocyanide functionality, allows for the efficient construction of a wide array of valuable organic molecules. From the synthesis of nitriles via the van Leusen reaction to the formation of heterocycles like oxazoles and pyrroles, TosMIC continues to be a key player in the development of novel synthetic methodologies and the synthesis of complex target molecules in academia and industry, particularly in the realm of drug discovery. A thorough understanding of its properties, handling, and reaction mechanisms is crucial for leveraging its full synthetic potential.

References

A Technical Guide to the Mechanistic Versatility of 1-P-Tolyl-1-tosylmethyl isocyanide (TosMIC) in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-p-Tolyl-1-tosylmethyl isocyanide, universally known in the synthetic community as TosMIC, is a crystalline, odorless, and stable reagent that has become an indispensable tool in modern organic synthesis.[1] Developed and extensively studied by the van Leusen school, TosMIC's remarkable versatility stems from a compact and unique trifunctional molecular architecture.[2] This guide delves into the core mechanisms of action that enable TosMIC to serve as a powerful synthon for constructing a wide array of valuable molecular scaffolds, particularly five-membered heterocycles and nitriles. Its utility in forming complex structures from simple precursors has cemented its role in both academic research and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and materials.[3][4]

The Trifunctional Reactivity Core of TosMIC

The synthetic power of TosMIC is not attributable to a single functional group, but to the synergistic interplay of three distinct features centered around a single carbon atom.[2] This unique arrangement allows TosMIC to act as a versatile C1 synthon or a more complex C-N=C building block.[5]

-

The Acidic α-Carbon: The methylene protons of TosMIC are significantly acidic (pKa ≈ 14), a consequence of being positioned between two powerful electron-withdrawing groups: the isocyanide and the sulfonyl moieties.[1] This acidity allows for easy deprotonation with common bases (e.g., K₂CO₃, t-BuOK, NaH) to generate a stabilized nucleophilic carbanion, which is the primary reactive species in most TosMIC-based transformations.[2][6]

-

The Isocyanide Group: The isocyanide (-N≡C) functionality is a linchpin of TosMIC's reactivity. It serves as an electrophilic center for intramolecular cyclization reactions following the initial nucleophilic attack of the TosMIC anion. This propensity to undergo α-addition reactions is fundamental to the formation of heterocyclic systems.[2]

-

The Tosyl Group (p-Toluenesulfonyl): The tosyl group serves a dual purpose. Firstly, as mentioned, it contributes significantly to the acidification of the α-protons. Secondly, and crucially, p-toluenesulfinic acid is an excellent leaving group.[5] Its elimination in the final step of many reaction sequences is the thermodynamic driving force that leads to the formation of a stable, aromatic heterocyclic ring.[7]

Caption: The core trifunctional reactivity of the TosMIC reagent.

Mechanism in Action: The van Leusen Synthesis of Five-Membered Heterocycles

The most prominent application of TosMIC is in the construction of five-membered nitrogen-containing heterocycles like oxazoles, imidazoles, and pyrroles. These transformations, collectively known as the van Leusen reactions, proceed via a general mechanism of base-mediated [3+2] cycloaddition.[3]

Oxazole Synthesis

The van Leusen oxazole synthesis provides a direct route to oxazoles from aldehydes.[8] The reaction is initiated by the base-catalyzed addition of the deprotonated TosMIC anion to the aldehyde's carbonyl carbon. The resulting alkoxide intermediate then undergoes a rapid intramolecular 5-endo-dig cyclization, attacking the electrophilic carbon of the isocyanide group to form a 5-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[9][10] The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the reaction forward and results in the formation of the stable aromatic oxazole ring.[8]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Imidazole Synthesis

The synthesis of imidazoles via TosMIC follows a pathway analogous to that of oxazoles, but utilizes an aldimine as the electrophile instead of an aldehyde.[7] This reaction can be performed in two ways:

-

Two-Component Reaction: A pre-formed aldimine reacts with TosMIC under basic conditions.[7]

-

Three-Component Reaction (vL-3CR): An aldehyde, a primary amine, and TosMIC are combined in a one-pot synthesis. The aldimine is generated in situ and immediately trapped by the TosMIC anion.[2][11]

The mechanism involves the nucleophilic attack of the TosMIC anion on the imine carbon, followed by intramolecular cyclization onto the isocyanide group to form a 4-tosyl-imidazoline intermediate.[7] Subsequent elimination of p-toluenesulfinic acid yields the 1,4,5-trisubstituted imidazole product.[2]

Caption: Mechanism of the Van Leusen Three-Component Imidazole Synthesis.

Pyrrole Synthesis

The van Leusen pyrrole synthesis extends the utility of TosMIC to reactions with Michael acceptors (electron-deficient alkenes).[6][12] This [3+2] cycloaddition begins with the conjugate (or Michael) addition of the TosMIC anion to the α,β-unsaturated system.[6] This generates an intermediate enolate, which then undergoes an intramolecular cyclization by attacking the isocyanide carbon. The resulting intermediate eliminates the tosyl group to afford the pyrrole ring.[6][13] This method is exceptionally powerful for creating polysubstituted pyrroles, which are core structures in numerous natural products and pharmaceuticals.[13][14]

Caption: Mechanism of the Van Leusen Pyrrole Synthesis.

Reductive Cyanation of Ketones: The Van Leusen Reaction

When TosMIC reacts with ketones instead of aldehydes, the pathway diverges to produce nitriles in a process also known as the Van Leusen Reaction.[5][15] The initial steps—nucleophilic addition and cyclization—are similar. However, the resulting intermediate lacks a proton on the adjacent carbon, preventing direct elimination of the tosyl group.[9] Instead, the reaction proceeds through tautomerization to an intermediate which then undergoes ring-opening and elimination of the tosyl group to form an N-formylated ketimine.[9] This species is then hydrolyzed in the presence of an alcohol (e.g., methanol or ethanol), which facilitates the deformylation and yields the final nitrile product, effectively adding one carbon atom to the original ketone framework.[5]

Field-Proven Methodologies: Experimental Protocols

The trustworthiness of a synthetic method is validated by its reproducibility. Below is a representative protocol for the synthesis of a 5-aryl-oxazole, adapted from established procedures.[3][16]

Protocol: Synthesis of 5-phenyl-oxazole

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzaldehyde (1.0 eq., 10 mmol, 1.06 g) and TosMIC (1.1 eq., 11 mmol, 2.15 g) in 30 mL of methanol.

-

Reaction Initiation: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq., 20 mmol, 2.76 g) to the solution. The choice of a mild inorganic base like K₂CO₃ is crucial for preventing side reactions while being sufficient to deprotonate TosMIC in a protic solvent like methanol.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C). The elevated temperature provides the necessary activation energy for the cyclization and subsequent elimination steps. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction & Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL) to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-phenyl-oxazole as a pure solid.

Caption: General experimental workflow for oxazole synthesis using TosMIC.

Substrate Scope and Efficiency

The van Leusen reactions are known for their broad substrate scope. The oxazole synthesis, for instance, is highly effective with a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.

Table 1: Representative Yields in the Synthesis of 5-Aryl-Oxazoles (Data adapted from Kulkarnia, B. A., & Ganesan, A., 1999)[16]

| Aldehyde Substituent (Aryl Group) | Isolated Yield (%) |

| Phenyl | 85% |

| 4-Nitrophenyl | 84% |

| 4-Methoxyphenyl | 75% |

| 4-Chlorophenyl | 80% |

| 3-Nitrophenyl-4-chloro | 83% |

| 2-Naphthyl | 78% |

Conclusion

This compound (TosMIC) is a uniquely powerful reagent whose mechanism of action is rooted in the elegant cooperation of its acidic α-carbon, its cyclization-prone isocyanide group, and its tosyl moiety acting as a superb leaving group. This trifunctional system enables a diverse range of transformations, most notably the highly reliable van Leusen reactions for synthesizing oxazoles, imidazoles, and pyrroles. The operational simplicity, broad substrate tolerance, and high efficiency of these methods ensure that TosMIC will remain a cornerstone reagent for synthetic and medicinal chemists engaged in the design and construction of complex, biologically relevant molecules.

References

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638. Available at Organic Chemistry Portal. [Link]

-

Letters in Organic Chemistry. (2012). A Novel Synthesis of Multisubstituted Pyrroles via Trisubstituted Olefins and TosMIC Derivatives. Ingenta Connect, 9(1), 1-4. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrole derivatives using stannylated TosMIC. Retrieved from [Link]

-

SynArchive. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Multicomponent Reactions. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Retrieved from [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

-

Wang, H., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]

-

Geng, X., et al. (2020). Employing TosMIC as a C1N1 “Two-Atom Synthon” in Imidazole Synthesis by Neighboring Group Assistance Strategy. Organic Letters, 22(1), 23-27. [Link]

-

Bagley, M. C., et al. (2003). One-Step Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Organic Letters, 5(13), 2235–2238. [Link]

-

Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2646. [Link]

-

Barrett, A. G. M., et al. (2002). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 4(16), 2711–2714. [Link]

-

Wang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. [Link]

Sources

- 1. TosMIC - Wikipedia [en.wikipedia.org]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. varsal.com [varsal.com]

- 4. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Synthesis of Multisubstituted Pyrroles via Trisubstituted...: Ingenta Connect [ingentaconnect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. synarchive.com [synarchive.com]

- 16. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

A Technical Guide to the Comparative Reactivity of 1-(p-Tolyl)-1-tosylmethyl Isocyanide and TosMIC

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This in-depth technical guide provides a comprehensive analysis of the synthesis and comparative reactivity of the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC) and its α-substituted derivative, 1-(p-tolyl)-1-tosylmethyl isocyanide. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced electronic and steric factors that differentiate these two powerful synthetic tools. By examining their roles in key organic transformations, including multicomponent reactions and the synthesis of heterocyclic scaffolds, this guide offers field-proven insights to inform experimental design and accelerate the discovery of novel molecular entities. Detailed experimental protocols, mechanistic discussions, and comparative data are presented to provide a self-validating framework for the strategic application of these isocyanide-based reagents.

Introduction: The Enduring Utility of Isocyanides in Complex Molecule Synthesis

Isocyanides, with their unique divalent carbon center, occupy a privileged position in the armamentarium of synthetic organic chemistry.[1] Their ability to function as both a nucleophile and an electrophile underpins their remarkable versatility in a wide array of chemical transformations.[2] Among the diverse family of isocyanide reagents, p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC, has emerged as an indispensable building block since its introduction.[3] The trifunctional nature of TosMIC, featuring an isocyanide group, an acidic α-carbon, and a tosyl moiety as an excellent leaving group, enables its participation in a multitude of reactions, most notably the Van Leusen reaction for the synthesis of nitriles, oxazoles, and imidazoles.[4][5]

The strategic modification of the TosMIC scaffold, particularly through substitution at the α-carbon, offers a powerful avenue for introducing additional molecular complexity and fine-tuning reactivity. This guide focuses on a specific and synthetically valuable derivative, 1-(p-tolyl)-1-tosylmethyl isocyanide, and provides a rigorous comparative analysis of its reactivity profile against the parent TosMIC. Understanding the subtle yet significant impact of the α-p-tolyl substituent is crucial for leveraging these reagents to their full potential in the synthesis of novel heterocycles and other complex organic molecules relevant to drug discovery and materials science.

Synthesis of TosMIC and 1-(p-Tolyl)-1-tosylmethyl Isocyanide: A Comparative Overview

The preparation of both TosMIC and its α-aryl derivatives follows a similar and well-established synthetic pathway, commencing with the corresponding aldehyde. The key steps involve the formation of an N-(sulfonylmethyl)formamide intermediate, followed by dehydration to yield the target isocyanide.

Synthesis of the Formamide Precursors

The synthesis of the formamide precursors is typically achieved through a one-pot reaction involving the appropriate aldehyde, p-toluenesulfinic acid, and formamide, often facilitated by a dehydrating agent like chlorotrimethylsilane.[3]

-

For N-(p-tolylsulfonylmethyl)formamide (TosMIC precursor): Formaldehyde is used as the starting aldehyde.

-

For N-(1-(p-tolyl)-1-tosylmethyl)formamide (1-(p-Tolyl)-1-tosylmethyl isocyanide precursor): p-Tolualdehyde is the starting material.

dot

Caption: General synthesis of N-(sulfonylmethyl)formamide precursors.

Dehydration to the Isocyanide

The final step in the synthesis is the dehydration of the formamide precursor. This is commonly accomplished using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine being a widely employed method.[3]

dot

Caption: Dehydration of the formamide precursor to the isocyanide.

Comparative Reactivity Analysis: 1-(p-Tolyl)-1-tosylmethyl Isocyanide vs. TosMIC

The introduction of a p-tolyl group at the α-position of the TosMIC scaffold has profound implications for its reactivity, primarily through a combination of electronic and steric effects.

Electronic Effects

The p-tolyl group is generally considered to be weakly electron-donating through an inductive effect. This has two key consequences:

-

Acidity of the α-Proton: In the case of TosMIC, the two α-protons are rendered acidic by the strong electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups.[6] For 1-(p-tolyl)-1-tosylmethyl isocyanide, only one acidic proton remains. The electron-donating nature of the p-tolyl group is expected to slightly decrease the acidity of this remaining proton compared to those in TosMIC. This can influence the choice of base and reaction conditions required for deprotonation.

-

Nucleophilicity of the Isocyanide Carbon: The isocyanide carbon exhibits both nucleophilic and electrophilic character.[2] The electron-donating p-tolyl group can subtly enhance the electron density at the isocyanide carbon, potentially increasing its nucleophilicity in reactions where it acts as the initial attacking species.

Steric Effects

The steric bulk of the p-tolyl group is a major differentiating factor between 1-(p-tolyl)-1-tosylmethyl isocyanide and TosMIC. This steric hindrance can significantly influence the feasibility and outcome of reactions:

-

Approach to Electrophiles: The p-tolyl group can sterically hinder the approach of the deprotonated isocyanide to electrophiles, particularly bulky ones. This may lead to lower reaction rates or require more forcing conditions compared to reactions with the less hindered TosMIC anion.

-

Substrate Scope: The steric demands of 1-(p-tolyl)-1-tosylmethyl isocyanide may limit its utility with highly substituted electrophiles, whereas TosMIC often exhibits a broader substrate scope in this regard.

Performance in Key Synthetic Transformations

The interplay of these electronic and steric effects manifests in the performance of these reagents in cornerstone organic reactions.

The vL-3CR is a powerful method for the synthesis of 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and a TosMIC derivative.[3]

dot

Caption: The Van Leusen Three-Component Reaction for Imidazole Synthesis.

-

TosMIC: As a versatile C1 synthon, TosMIC readily participates in the vL-3CR to afford a wide range of imidazoles. The reaction proceeds via the formation of an imine in situ, followed by nucleophilic attack of the deprotonated TosMIC, cyclization, and subsequent elimination of p-toluenesulfinic acid.[7]

-

1-(p-Tolyl)-1-tosylmethyl Isocyanide: The use of this α-substituted derivative provides a direct route to imidazoles bearing a p-tolyl group at the 5-position.[8][9] While the overall reaction mechanism is analogous to that with TosMIC, the steric bulk of the p-tolyl group may influence the rate of the initial nucleophilic attack on the imine. However, the resulting 1,4,5-trisubstituted imidazoles are often obtained in good to excellent yields, highlighting the utility of this reagent for accessing highly functionalized heterocyclic cores.[8][9]

Comparative Summary Table:

| Feature | TosMIC | 1-(p-Tolyl)-1-tosylmethyl Isocyanide |

| α-Substituent | H | p-Tolyl |

| α-Proton Acidity | Higher | Slightly Lower |

| Steric Hindrance | Low | High |

| Role in vL-3CR | C1 Synthon | Introduces p-tolyl group at C5 |

| Substrate Scope | Broad | Potentially more limited with hindered substrates |

TosMIC and its derivatives are known to participate in [3+2] cycloaddition reactions with various electron-deficient alkenes to form pyrroles.[10]

-

TosMIC: The deprotonated form of TosMIC acts as a 1,3-dipole equivalent in these reactions.

-

1-(p-Tolyl)-1-tosylmethyl Isocyanide: The presence of the p-tolyl group can influence the regioselectivity and stereoselectivity of the cycloaddition. The steric interactions between the p-tolyl group and substituents on the dipolarophile will play a crucial role in determining the outcome of the reaction. While specific comparative kinetic data is scarce, it is reasonable to assume that the increased steric bulk may necessitate longer reaction times or higher temperatures.

Experimental Protocols

General Procedure for the Synthesis of N-(1-(p-tolyl)-1-tosylmethyl)formamide

To a solution of p-tolualdehyde (1.0 equiv) and formamide (2.5 equiv) in a suitable solvent (e.g., acetonitrile/toluene) is added chlorotrimethylsilane (1.1 equiv). The mixture is heated (e.g., to 50 °C) for several hours. p-Toluenesulfinic acid (1.5 equiv) is then added, and heating is continued until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is cooled, and the product is isolated by precipitation, filtration, and washing.

General Procedure for the Dehydration to 1-(p-Tolyl)-1-tosylmethyl Isocyanide

To a cooled (0 °C) suspension of N-(1-(p-tolyl)-1-tosylmethyl)formamide (1.0 equiv) in an anhydrous solvent (e.g., THF) is added phosphorus oxychloride (2.0 equiv). Triethylamine (6.0 equiv) is then added dropwise, maintaining a low temperature. The reaction is stirred until completion, after which it is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

General Procedure for the Van Leusen Three-Component Imidazole Synthesis

To a solution of the aldehyde (1.0 equiv) and primary amine (1.1 equiv) in a suitable solvent (e.g., methanol) is stirred at room temperature. 1-(p-Tolyl)-1-tosylmethyl isocyanide (1.0 equiv) is then added, followed by a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is heated to reflux until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion and Future Perspectives

Both TosMIC and 1-(p-tolyl)-1-tosylmethyl isocyanide are highly valuable reagents in modern organic synthesis. While TosMIC serves as a robust and versatile C1 synthon with minimal steric encumbrance, its α-p-tolyl derivative provides a direct and efficient means of introducing a key structural motif into complex molecules, particularly in the synthesis of polysubstituted imidazoles. The choice between these two reagents should be guided by the specific synthetic target and a careful consideration of the electronic and steric factors at play. The slightly reduced acidity and increased steric bulk of 1-(p-tolyl)-1-tosylmethyl isocyanide may necessitate adjustments to reaction conditions, but its ability to generate highly functionalized products in a single step often outweighs these considerations.

Future research in this area will likely focus on the development of chiral α-substituted TosMIC derivatives for asymmetric synthesis and the expansion of the reaction scope of these reagents to include novel cycloadditions and multicomponent reactions. A deeper quantitative understanding of the reactivity differences between TosMIC and its derivatives will undoubtedly fuel further innovation in the synthesis of biologically active compounds and advanced materials.

References

-

Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]

-

Comparative Measure of the Electronic Influence of Highly Substituted Aryl Isocyanides. (2015). Inorganic Chemistry, 54(5), 2437-2446. [Link]

-

The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds. (2021). ACS Catalysis, 11(24), 15036-15043. [Link]

-

Effect of para-substituents on NC bonding of aryl isocyanide molecules adsorbed on metal surfaces studied by sum frequency generation (SFG) spectroscopy. (2024). The Journal of Chemical Physics, 161(20), 204703. [Link]

-

Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. PubMed. [Link]

-

Some Items of Interest to Process R&D Chemists and Engineers. (2024). Organic Process Research & Development, 28(1), 1-11. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1164. [Link]

-

TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. (2021). RASAYAN Journal of Chemistry, 14(3), 1919-1926. [Link]

-

The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds. (2021). National Institutes of Health. [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Organic Chemistry Portal. [Link]

-

Van Leusen reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

p-TOLYLSULFONYLMETHYL ISOCYANIDE. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

- Process for the preparation of N-(sulfonylmethyl) formamide compounds. (1988).

-

The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. (2023). ResearchGate. [Link]

-

The effects of solvent nature and steric hindrance on the reactivity, mechanism and selectivity of the cationic imino‐Diels–Alder cycloaddition reaction between cationic 2‐azadienes and arylpropene. (2021). ResearchGate. [Link]

-

Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

[3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. (2017). National Institutes of Health. [Link]

-

TosMIC Whitepaper. (n.d.). Varsal. Retrieved January 2, 2026, from [Link]

Sources

- 1. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]

- 2. The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. varsal.com [varsal.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of a Versatile Reagent: A Technical Guide to the Discovery and History of Substituted Tosylmethyl Isocyanides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of substituted p-toluenesulfonylmethyl isocyanides (TosMIC), a class of reagents that has become indispensable in the field of organic synthesis. From its initial conception to its modern applications in the construction of complex heterocyclic scaffolds and multicomponent reactions, this whitepaper provides a comprehensive overview for researchers and drug development professionals. We will delve into the foundational principles of TosMIC chemistry, explore the synthesis of its diverse derivatives, and provide detailed mechanistic insights and experimental protocols for its most significant applications. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide field-proven insights.

A Serendipitous Discovery and the Dawn of a New Synthetic Era

The story of tosylmethyl isocyanide (TosMIC) is a testament to the profound impact of reagent development in organic chemistry. Prior to its introduction, the repertoire of isocyanide chemistry was largely dominated by the classical Ugi and Passerini reactions. The landscape began to shift in the early 1970s with the pioneering work of the Dutch chemist Professor Albert M. van Leusen and his school.[1] Their extensive elaboration on the chemistry of methyl isocyanide derivatives led to the development of p-toluenesulfonylmethyl isocyanide, a uniquely functionalized building block.[1]

TosMIC, a stable, colorless, and practically odorless solid, presented a significant advantage over many of its volatile and foul-smelling isocyanide counterparts.[2][3] Its true ingenuity, however, lies in the strategic placement of three key functional groups: an isocyanide, a tosyl group, and an acidic α-carbon nestled in between.[1][3] This dense collection of functionality is the cornerstone of its rich and multifaceted chemistry.[1] The tosyl group acts as both an excellent leaving group and an enhancer of the α-carbon's acidity, while the isocyanide moiety provides a versatile handle for a variety of transformations.[3][4]

The Heart of the Reagent: Physicochemical Properties and Synthesis

The remarkable stability and versatility of TosMIC stem from its unique electronic and structural features. The electron-withdrawing nature of both the sulfonyl and isocyanide groups significantly increases the acidity of the methylene protons, making deprotonation with a base facile.[4] This accessibility of the corresponding carbanion is central to its reactivity.

Physicochemical Data of Tosylmethyl Isocyanide (TosMIC)

| Property | Value | Reference(s) |

| CAS Number | 36635-61-7 | [3] |

| Molecular Formula | C9H9NO2S | [3] |

| Molecular Weight | 195.24 g/mol | [3] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 114-116 °C | [3] |

| Solubility | Soluble in many organic solvents (e.g., THF, DME, DMSO); insoluble in water. | [3] |

Synthesis of Tosylmethyl Isocyanide (TosMIC)

The original synthesis of TosMIC, as developed by van Leusen, involves a two-step procedure starting from p-toluenesulfinic acid and formamide.

Workflow for the Synthesis of TosMIC:

Caption: General workflow for the synthesis of TosMIC.

Experimental Protocol for the Synthesis of N-(α-Tosylbenzyl)formamide (a precursor to a substituted TosMIC): [5]

-

A 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, a reflux condenser capped with a nitrogen inlet, and a temperature probe is charged with 55 mL of acetonitrile and 55 mL of toluene.

-

To this solution, add 10.7 mL (105.6 mmol) of benzaldehyde, 10.5 mL (264 mmol) of formamide, and 14.7 mL (116 mmol) of chlorotrimethylsilane.

-

Heat the solution at 50°C for 4-5 hours.

-

Add 24.7 g (158.3 mmol) of p-toluenesulfinic acid and continue heating for an additional 4-5 hours.

-

Cool the solution to room temperature and add 55 mL of tert-butyl methyl ether (TBME).

-

The resulting precipitate is collected by filtration, washed with TBME, and dried to yield N-(α-tosylbenzyl)formamide.

Experimental Protocol for the Synthesis of α-Tosylbenzyl isocyanide (a substituted TosMIC): [5]

-

A 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, a 100-mL addition funnel, and a temperature probe is charged with 200 mL of tetrahydrofuran (THF) and 27.6 g (94.8 mmol) of N-(α-tosylbenzyl)formamide.

-

Add phosphorus oxychloride (17.7 mL, 190 mmol) and stir the resulting solution for 5 minutes at 25°C.

-

Cool the solution to 0°C and slowly add triethylamine (79.3 mL, 569 mmol) over 30-45 minutes, keeping the internal reaction temperature below 10°C.

-

After the addition is complete, stir the mixture at 0-10°C for 1-2 hours.

-

Quench the reaction by the slow addition of 200 mL of water, maintaining the temperature below 20°C.

-

Separate the organic layer, wash with water and brine, and then concentrate on a rotary evaporator.

-

The residue is diluted with 1-propanol, concentrated again, and then cooled to 5-10°C to crystallize the product.

-

The solid is filtered, rinsed with cold 1-propanol, and dried under vacuum to give α-tosylbenzyl isocyanide.

Expanding the Arsenal: The Synthesis of Substituted Tosylmethyl Isocyanides

A significant evolution in TosMIC chemistry has been the development of methods to introduce substituents at the α-carbon, thereby creating a diverse array of functionalized reagents.[6] These substituted TosMIC derivatives have greatly expanded the scope of their applications, allowing for the synthesis of more complex and polysubstituted target molecules.[7]

The primary method for synthesizing α-substituted TosMIC derivatives is through the deprotonation of TosMIC followed by alkylation or arylation.

General Workflow for the Synthesis of α-Substituted TosMIC Derivatives:

Caption: General workflow for the synthesis of α-substituted TosMIC derivatives.

Experimental Protocol for the One-Pot Synthesis of α-Allyl-α-Alkyl TosMIC Derivatives: [6]

-

To a cold (0 °C), stirred solution of an alkyl halide (1.1 equiv), the corresponding TosMIC reagent (1.0 equiv), and tetrabutylammonium iodide (0.2 equiv) in CH2Cl2 (0.5 M), add a 40% aqueous solution of NaOH.

-

Stir the biphasic mixture vigorously at 0 °C.

-

After the initial alkylation is complete (monitored by TLC), add the substituted allylic bromide to the reaction mixture.

-

Continue stirring until the second alkylation is complete.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

The van Leusen Reaction: A Gateway to Diverse Heterocycles

The van Leusen reaction, first described in 1977, is arguably the most significant application of TosMIC and its derivatives.[4] This versatile reaction allows for the synthesis of a wide variety of heterocycles, including oxazoles, imidazoles, and pyrroles, from simple starting materials.[8][9][10]

The van Leusen Oxazole Synthesis

The reaction of an aldehyde with TosMIC in the presence of a base leads to the formation of a 5-substituted oxazole.[10]

Reaction Mechanism of the van Leusen Oxazole Synthesis:

Caption: Mechanism of the van Leusen Oxazole Synthesis.

The van Leusen Imidazole Synthesis

When an aldimine, formed in situ from an aldehyde and a primary amine, is reacted with TosMIC, a 1,4,5-trisubstituted imidazole is produced.[8][9] This three-component reaction is a powerful tool for generating highly substituted imidazole cores.[1]

Reaction Mechanism of the van Leusen Imidazole Synthesis:

Caption: Mechanism of the van Leusen Three-Component Imidazole Synthesis.

Experimental Protocol for the van Leusen Three-Component Imidazole Synthesis: [1]

-

In a suitable solvent (e.g., methanol, THF, or DMF), combine the aldehyde (1.0 equiv) and the primary amine (1.0 equiv).

-

Stir the mixture at room temperature to allow for the in situ formation of the aldimine.

-

Add TosMIC (1.0 equiv) and a base (e.g., K2CO3, t-BuOK, or NaH).

-

The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

The van Leusen Pyrrole Synthesis

TosMIC and its derivatives can also react with Michael acceptors, such as α,β-unsaturated ketones, esters, or nitriles, to afford polysubstituted pyrroles.[11][12] This [3+2] cycloaddition reaction is a highly efficient method for constructing the pyrrole ring system.[7][12]

Reaction Mechanism of the van Leusen Pyrrole Synthesis:

Caption: Mechanism of the van Leusen Pyrrole Synthesis.

TosMIC in Multicomponent Reactions: A Symphony of Reactivity

The unique reactivity of TosMIC and its derivatives makes them valuable components in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product.

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides.[13] TosMIC can be employed as the isocyanide component in this reaction, leading to products that can be further functionalized through transformations of the tosyl group.[14][15]

General Scheme of the Ugi Reaction with TosMIC:

Caption: General scheme of the Ugi four-component reaction with TosMIC.

Experimental Protocol for the Ugi Reaction with TosMIC: [15]

-

To a solution of the aldehyde or ketone (1.0 equiv) in methanol, add the amine (1.0 equiv) and stir at room temperature for 1 hour.

-

Add the carboxylic acid (1.0 equiv) and cool the solution to 0 °C.

-

Add TosMIC (1.0 equiv) at 0 °C and stir for 1 hour, then allow the reaction to warm to room temperature and stir for an extended period (e.g., 24-48 hours).

-

Concentrate the reaction mixture in vacuo and purify the crude product by silica gel column chromatography.

The Passerini Reaction

The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide.[16][17] While less common than the Ugi reaction, TosMIC can also participate as the isocyanide component in the Passerini reaction.[16] The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent.[16][18]

Reaction Mechanism of the Passerini Reaction (Concerted Pathway):

Caption: Concerted mechanism of the Passerini reaction.

Conclusion: An Ever-Evolving Legacy

From its discovery by van Leusen to its current status as a cornerstone of modern organic synthesis, the journey of substituted tosylmethyl isocyanides has been one of continuous innovation. The unique reactivity endowed by its trifunctional nature has provided chemists with a powerful and versatile tool for the construction of a vast array of complex molecules, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products. The ability to readily introduce substituents at the α-position has further expanded its synthetic utility, enabling the creation of highly decorated and diverse molecular architectures. As the demand for efficient and selective synthetic methodologies continues to grow, the enduring legacy of TosMIC and its derivatives is certain to inspire further discoveries and applications in the years to come.

References

-

A Novel Synthesis of Multisubstituted Pyrroles via Trisubstituted Olefins and TosMIC Derivatives. (n.d.). Ingenta Connect. Retrieved from [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). Molecules, 23(10), 2666. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Passerini reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

Passerini reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Catalytic Enantio‐ and Diastereoselective Mannich Addition of TosMIC to Ketimines. (2018). Chemistry – A European Journal, 24(68), 18034-18039. [Link]

-

Synthesis of multi‐substituted pyrrole derivatives from ethyl allenoates and TosMIC. (2019). European Journal of Organic Chemistry, 2019(26), 4235-4241. [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. (2020). Organic Letters, 22(15), 5895-5899. [Link]

-

Van Leusen reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2018). Molecules, 23(11), 2949. [Link]

-

Passerini Reaction Mechanism, Examples, and Applications. (2022). Chemistry Notes. Retrieved from [Link]

-

Van Leusen Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Pharmaceuticals, 13(3), 37. [Link]

-

Me2Zn-Mediated Catalytic Enantio- and Diastereoselective Addition of TosMIC to Ketones. (2016). The Journal of Organic Chemistry, 81(15), 6335-6342. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). SciSpace. Retrieved from [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved from [Link]

-

ChemInform Abstract: Me2Zn‐Mediated Catalytic Enantio‐ and Diastereoselective Addition of TosMIC to Ketones. (2016). ChemInform, 47(17). [Link]

-

Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. (2023). Chemistry – An Open Journal, 12(1), e202200083. [Link]

-

Passerini Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts. (2022). Scientific Reports, 12(1), 15738. [Link]

-

One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. (2010). Synthetic Communications, 40(18), 2746-2755. [Link]

-

Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). (2004). Organic Reactions, 57, 417-666. [Link]

-

The asymmetric aldol reaction of tosylmethyl isocyanide and aldehydes catalyzed by chiral silver(I) complexes. (1992). The Journal of Organic Chemistry, 57(15), 4051-4053. [Link]

-

α-TOSYLBENZYL ISOCYANIDE. (2000). Organic Syntheses, 77, 226. [Link]

-

Synthesis of α‐ aminoamides using Ugi multi component reaction. (2020). ChemistrySelect, 5(33), 10298-10328. [Link]

-

TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. (2019). RASĀYAN Journal of Chemistry, 12(4), 1919-1926. [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2021). RSC Advances, 11(36), 22159-22187. [Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Van Leusen Reaction [organic-chemistry.org]

- 11. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Passerini reaction - Wikipedia [en.wikipedia.org]

- 17. Passerini Reaction [organic-chemistry.org]

- 18. chemistnotes.com [chemistnotes.com]

Spectroscopic Profile of 1-P-Tolyl-1-tosylmethyl Isocyanide: A Technical Guide for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-P-Tolyl-1-tosylmethyl isocyanide, a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document leverages extensive data from structurally analogous compounds, particularly α-tosylbenzyl isocyanide, to present a robust and predictive spectroscopic profile. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident identification, characterization, and utilization of this class of molecules.

Introduction: The Synthetic Power of α-Aryl-α-tosylmethyl Isocyanides

This compound belongs to the broader class of α-substituted tosylmethyl isocyanides (TosMIC derivatives). These compounds are powerful synthetic tools, primarily utilized in the construction of nitrogen-containing heterocycles through reactions like the Van Leusen three-component reaction. The presence of the electron-withdrawing tosyl and isocyanide groups acidifies the α-proton, facilitating deprotonation and subsequent nucleophilic attack, while the tosyl group also serves as an excellent leaving group in cyclization-elimination sequences. The introduction of an aryl group at the α-position, as in the case of this compound, offers a valuable scaffold for creating diverse and complex molecular architectures with potential applications in drug discovery and functional materials.

A thorough understanding of the spectroscopic properties of these reagents is paramount for reaction monitoring, purification, and structural confirmation of the final products. This guide will systematically dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural motifs that give rise to characteristic signals are the p-tolyl group, the tosyl group, the benzylic methine proton, and the isocyanide functional group.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The synthesis of this compound follows a well-established two-step procedure from commercially available starting materials. [1][2]The protocols described here are based on the synthesis of analogous α-substituted TosMIC reagents and are expected to be directly applicable.

Synthesis of N-(1-p-Tolyl-1-tosylmethyl)formamide (Intermediate)

This step involves a three-component reaction between p-tolualdehyde, formamide, and p-toluenesulfinic acid.

Step-by-Step Methodology:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add acetonitrile and toluene (1:1 v/v).

-

Add p-tolualdehyde (1.0 equivalent), formamide (2.5 equivalents), and chlorotrimethylsilane (1.1 equivalents).

-

Heat the reaction mixture to 50 °C and stir for 4-5 hours under a nitrogen atmosphere.

-

Add p-toluenesulfinic acid (1.5 equivalents) in one portion.

-

Continue stirring at 50 °C for an additional 4-5 hours.

-

Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold TBME, and dry under vacuum to afford the N-(1-p-Tolyl-1-tosylmethyl)formamide intermediate.

Dehydration to this compound

The formamide intermediate is dehydrated using phosphorus oxychloride and a base to yield the final isocyanide product.

Step-by-Step Methodology:

-

Suspend the N-(1-p-Tolyl-1-tosylmethyl)formamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a three-necked round-bottom flask under a nitrogen atmosphere.

-

Add phosphorus oxychloride (2.0 equivalents) to the suspension and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (6.0 equivalents) dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Synthetic workflow for the preparation of this compound.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the spectroscopic properties of this compound. By leveraging data from closely related analogs, we have presented a detailed and predictive analysis of its NMR, IR, and MS spectra. The provided experimental protocols offer a reliable pathway for the synthesis of this valuable reagent. This guide serves as a critical resource for researchers, enabling the confident synthesis, identification, and application of this and related α-substituted tosylmethyl isocyanides in the advancement of chemical synthesis and drug discovery.

References

- S. Marcaccini and T. Torroba, "The Use of Tosylmethyl Isocyanide (TosMIC) in the Synthesis of Heterocycles," Org. Prep. Proced. Int., 2007, 39, 1-76.

- D. Van Leusen and A. M. Van Leusen, "Chemistry of Sulfonylmethyl Isocyanides," Org. React., 2001, 57, 417-666.

-

B. E. Hoogenboom, O. H. Oldenziel, and A. M. van Leusen, "α-TOSYLBENZYL ISOCYANIDE," Org. Synth., 1977 , 57, 102. [Link]

-

J. S. L. Yeo, J. F. L. Lee and L. L. Koh, "1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives," J. Org. Chem., 2021 , 86, 19, 13491–13501. [Link]

Sources

A Comprehensive Technical Guide to 1-p-Tolyl-1-tosylmethyl Isocyanide (TosMIC) as a C1 Synthon

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-p-Tolyl-1-tosylmethyl isocyanide, commonly known as TosMIC, stands as a cornerstone reagent in modern synthetic organic chemistry. Its unique trifunctional architecture—comprising an isocyanide group, an acidic α-carbon, and a tosyl moiety—renders it an exceptionally versatile and powerful C1 synthon.[1][2][3] This guide provides an in-depth exploration of the fundamental principles governing TosMIC's reactivity and its application in transformative synthetic methodologies. We will dissect the mechanistic underpinnings of its most pivotal reactions, including the van Leusen nitrile, oxazole, and imidazole syntheses, and its role as a masked formaldehyde anion equivalent for ketone synthesis.[3][4] Detailed, field-proven experimental protocols, data-driven tables, and illustrative diagrams are provided to empower researchers in leveraging this reagent to its full potential in complex molecule synthesis, particularly within the realms of pharmaceutical research and drug development.

The Molecular Architecture and Physicochemical Properties of TosMIC

Tosylmethyl isocyanide (TosMIC) is a stable, colorless, and practically odorless crystalline solid, a rare quality for an isocyanide, which simplifies its handling and storage.[2][5][6][7][8] Its synthetic power is derived from the strategic arrangement of three key functional groups within a single molecule.

-

The Isocyanide Group (-N≡C): This functional group is the linchpin of TosMIC's reactivity. The carbon atom can act as both a nucleophile and an electrophile, participating in a variety of addition and cycloaddition reactions.[1][3]

-

The α-Methylene Group (-CH₂-): Positioned between two powerful electron-withdrawing groups (sulfonyl and isocyanide), the protons on this carbon are significantly acidic, with an estimated pKa of 14.[2][5] This facilitates easy deprotonation under moderately basic conditions to form a stabilized carbanion, the key nucleophilic species in most TosMIC reactions.

-

The Tosyl Group (p-Toluenesulfonyl, -SO₂Tol): This group serves two critical functions. First, it activates the adjacent methylene protons, enhancing their acidity. Second, it is an excellent leaving group (as p-toluenesulfinic acid), a feature that drives the final aromatization step in the synthesis of many heterocyclic systems.[2][3][9]

Foundational Reaction Class: The van Leusen Reaction

The suite of reactions developed by van Leusen and coworkers represents the most prominent application of TosMIC.[10] These transformations leverage the reagent's unique properties to construct nitriles and five-membered heterocycles, which are ubiquitous motifs in medicinal chemistry.[11][12]

Synthesis of Nitriles from Ketones

The classic van Leusen reaction provides a powerful method for the one-carbon homologation of ketones into nitriles, a process formally described as "reductive nitrilation".[9][13][14] This transformation is highly valued as it avoids the use of highly toxic cyanide reagents.[15]

Causality and Mechanism: The reaction is initiated by the base-mediated deprotonation of TosMIC. The resulting anion attacks the electrophilic carbonyl carbon of the ketone. This is followed by a rapid, irreversible 5-endo-dig cyclization to form a five-membered oxazoline intermediate.[10][16] Tautomerization, followed by ring-opening and elimination of the tosyl group, generates an N-formylated ketimine.[10] The addition of a protic solvent, typically 1-2 equivalents of an alcohol like methanol or ethanol, is crucial.[9] The generated alkoxide facilitates the final deformylation step, significantly accelerating the reaction to furnish the nitrile product.[9]